N-Vinylhydroxylamine
Description
N-Vinylhydroxylamine (C₂H₅NO) is an organonitrogen compound characterized by a hydroxylamine group (–NHOH) attached to a vinyl substituent (–CH₂CH₂). This article synthesizes findings from structurally related compounds to infer properties and comparisons.
Properties
CAS No. |
166756-03-2 |
|---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
N-ethenylhydroxylamine |
InChI |
InChI=1S/C2H5NO/c1-2-3-4/h2-4H,1H2 |
InChI Key |
DOQRFSPGLXDRPF-UHFFFAOYSA-N |
Canonical SMILES |
C=CNO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Vinylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with acetylene or its derivatives under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize by-products. Catalysts such as palladium or copper are frequently employed to facilitate the vinylation process .
Chemical Reactions Analysis
Types of Reactions: N-Vinylhydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitrones.
Reduction: Reduction reactions can convert this compound into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions include oximes, nitrones, amines, and substituted hydroxylamines .
Scientific Research Applications
N-Vinylhydroxylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-Vinylhydroxylamine exerts its effects involves the interaction of its vinyl group with various molecular targets. The compound can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences
*Inferred properties based on analogs.
Key Observations :
- Reactivity : N-Substituted hydroxylamines (e.g., N,N-Dimethylhydroxylamine) react with aldehydes to form nitrones under mild conditions, a trait likely shared by this compound .
Key Observations :
- Carcinogenicity: Nitrosamines (e.g., N-Nitrosomethylvinylamine) require stringent controls (e.g., biological safety hoods), whereas hydroxylamines like N,N-Diethylhydroxylamine prioritize corrosion protection .
- Protective Equipment : Nitrile gloves are universally recommended for handling hydroxylamine derivatives due to their resistance to organic solvents .
Key Observations :
- Derivatization Efficiency : N-Substituted hydroxylamines outperform O-substituted analogs in aldehyde analysis due to faster reaction kinetics and reduced procedural complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
